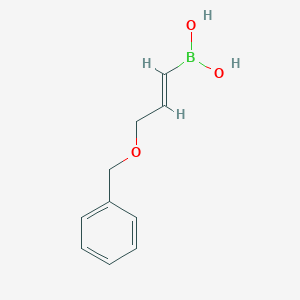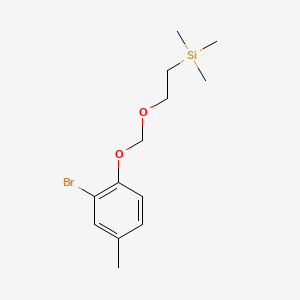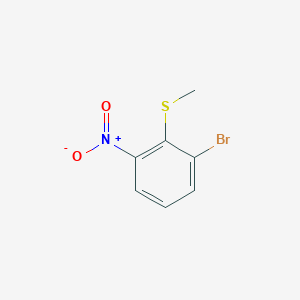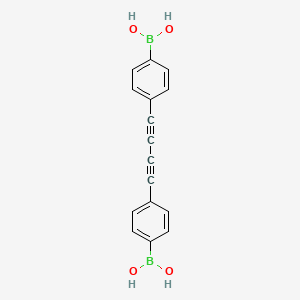
(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid is a chemical compound with the molecular formula C16H12B2O4 and a molecular weight of 289.89 g/mol It is characterized by the presence of two boronic acid groups attached to a butadiyne-phenylene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid typically involves the coupling of appropriate boronic acid precursors with a butadiyne-phenylene backbone. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between boronic acids and halogenated aromatic compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens, nitro groups). Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid groups can yield boronic esters, while electrophilic aromatic substitution can introduce functional groups such as halogens or nitro groups onto the aromatic rings.
科学的研究の応用
(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of (Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid involves its interaction with various molecular targets and pathways. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit the activity of enzymes that rely on diol-containing cofactors or substrates .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a single phenyl ring.
Biphenylboronic acid: Contains two phenyl rings connected by a single bond.
(4,4’-Biphenylene)diboronic acid: Similar to (Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid but lacks the butadiyne linkage.
Uniqueness
This compound is unique due to its butadiyne-phenylene backbone, which imparts distinct electronic and structural properties. This uniqueness makes it valuable in the synthesis of conjugated polymers and materials with specific electronic properties .
特性
IUPAC Name |
[4-[4-(4-boronophenyl)buta-1,3-diynyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12B2O4/c19-17(20)15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)18(21)22/h5-12,19-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHUAGFLAUNFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)B(O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12B2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
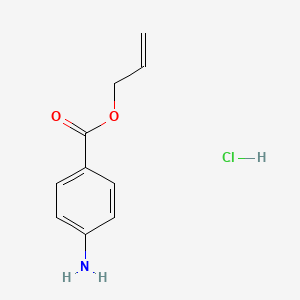
![4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8252795.png)
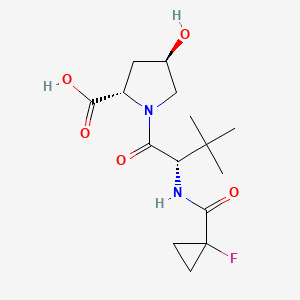
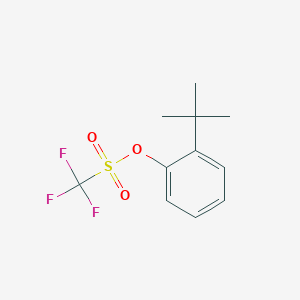
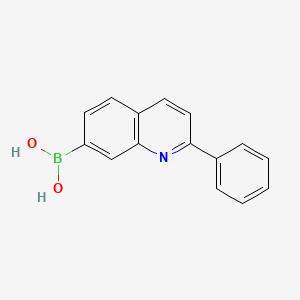
![Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide](/img/structure/B8252810.png)
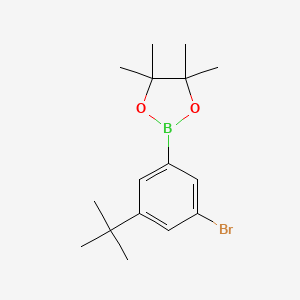

![6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8252827.png)
